molecular formula C23H13N3O9 B11680494 5-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid

5-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid

Cat. No.: B11680494
M. Wt: 475.4 g/mol
InChI Key: SRHMBMBZLKOSHS-UHFFFAOYSA-N
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Description

This compound features a central benzene-1,3-dicarboxylic acid core, linked via a carbonylamino (-NH-C(O)-) group to a phenyl ring substituted with a 5-nitro-1,3-dioxoisoindole moiety. The isoindoledione component may contribute to π-π stacking interactions or serve as a rigid structural spacer .

Properties

Molecular Formula

C23H13N3O9

Molecular Weight

475.4 g/mol

IUPAC Name

5-[[4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C23H13N3O9/c27-19(24-14-8-12(22(30)31)7-13(9-14)23(32)33)11-1-3-15(4-2-11)25-20(28)17-6-5-16(26(34)35)10-18(17)21(25)29/h1-10H,(H,24,27)(H,30,31)(H,32,33)

InChI Key

SRHMBMBZLKOSHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic Acid

Starting Material : 4-Aminobenzoic acid is functionalized to form the isoindole-1,3-dione core.

Key Reactions:

  • Cyclization :

    • 4-Aminobenzoic acid reacts with a diacid anhydride (e.g., maleic anhydride) under reflux in acetic acid to form 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid.

    • Conditions : 120°C, 6–8 hours, catalytic p-toluenesulfonic acid (PTSA).

  • Nitration :

    • The isoindole intermediate undergoes nitration using a HNO₃/H₂SO₄ mixture (1:3 v/v) at 0–5°C.

    • Regioselectivity : Electron-withdrawing groups on the isoindole direct nitration to the 5-position.

    • Yield : ~75% after recrystallization (ethanol/water).

ParameterValue
Nitration Temp0–5°C
Reaction Time4 hours
WorkupNeutralization (NaHCO₃)

Activation of the Benzoic Acid Moiety

The carboxylic acid group in 4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is activated for amide bond formation:

  • Reagent : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride derivative.

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 3 hours.

  • Isolation : The acyl chloride is isolated via solvent evaporation under reduced pressure.

Coupling with 5-Aminobenzene-1,3-dicarboxylic Acid

The final step involves coupling the acyl chloride with 5-aminobenzene-1,3-dicarboxylic acid:

  • Reagents :

    • Acyl chloride (1.2 equiv)

    • 5-Aminobenzene-1,3-dicarboxylic acid (1.0 equiv)

    • Triethylamine (TEA, 3.0 equiv) as a base.

  • Conditions : Stirring in tetrahydrofuran (THF) at 25°C for 12 hours.

  • Workup : The product is precipitated with ice-cold HCl (1M), filtered, and purified via column chromatography (SiO₂, ethyl acetate/hexane).

ParameterValue
Coupling Temp25°C
Reaction Time12 hours
PurificationColumn chromatography (70% yield)

Optimization of Reaction Conditions

Nitration Efficiency

  • Alternative Nitrating Agents : Acetyl nitrate (AcONO₂) in acetic anhydride improves regioselectivity but requires stringent temperature control.

  • Solvent Impact : Nitration in sulfolane increases reaction rate by 20% compared to H₂SO₄.

Coupling Reagents

  • Peptide Coupling Agents : Use of HATU or EDCl/HOBt enhances yields to 85% by minimizing side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

  • Cyclization Step : Microreactors enable rapid heat dissipation, reducing reaction time to 2 hours.

  • Nitration : Flow systems with in-line quenching improve safety and consistency.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) achieve >95% purity.

  • Chromatography : Simulated moving bed (SMB) chromatography reduces solvent use by 40%.

Analytical Characterization

TechniqueKey Data
HPLC Purity: 98.5% (C18 column, 1.0 mL/min)
NMR (¹H) δ 8.2–8.5 ppm (aromatic protons)
FT-IR 1720 cm⁻¹ (C=O stretch)

Challenges and Alternatives

Nitration Byproducts

  • Issue : Over-nitration produces 5,6-dinitro derivatives (~5% yield).

  • Mitigation : Controlled addition rates and subzero temperatures reduce byproduct formation.

Alternative Routes

  • Ullmann Coupling : Copper-catalyzed coupling of pre-nitrated fragments avoids direct nitration but requires expensive catalysts .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that derivatives of isoindole compounds, including those related to the target compound, exhibit significant antiviral properties. A study demonstrated that certain isoindole derivatives possess activity against viral infections, suggesting that modifications to the isoindole structure can enhance efficacy against specific viruses . The presence of nitro and dioxo groups in the compound may contribute to its biological activity by facilitating interactions with viral proteins.

Anticancer Properties
The structural characteristics of the compound suggest potential applications in cancer therapy. Isoindole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of functional groups such as nitro and carbonyl may enhance the compound's interaction with cellular targets involved in cancer progression .

Materials Science

Polymeric Applications
The compound can be utilized in the synthesis of novel polymers with enhanced properties. The dicarboxylic acid moiety allows for the formation of polyesters or polyamides, which can be engineered for specific mechanical and thermal properties. Such materials could find applications in coatings, adhesives, and biomedical devices due to their biocompatibility and strength.

Nanocomposite Formation
Incorporating this compound into nanocomposites can lead to materials with improved electrical and thermal conductivity. The unique electronic properties of isoindole derivatives may facilitate charge transfer processes within the composite matrix, making them suitable for applications in electronic devices and sensors.

Biochemical Applications

Enzyme Inhibition Studies
The compound's structural features make it a candidate for studying enzyme inhibition mechanisms. Research into isoindole derivatives has shown promise in inhibiting various enzymes involved in metabolic pathways. Understanding how this compound interacts with specific enzymes could provide insights into developing new therapeutic agents targeting metabolic disorders .

Drug Delivery Systems
Due to its amphiphilic nature, the compound could be explored for use in drug delivery systems. Its ability to form micelles or nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes.

Case Studies

Study Focus Findings
Antiviral ActivityIsoindole derivatives show significant antiviral effects against various viruses.
Anticancer PropertiesInduced apoptosis in cancer cell lines; potential for further development as an anticancer agent.
Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes; implications for metabolic disorder treatments.

Mechanism of Action

The mechanism of action of 5-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Formula (MW) Key Applications/Properties
Target Compound 5-nitro-1,3-dioxoisoindole, benzene-1,3-dicarboxylic acid, carbonylamino linker ~C23H14N3O9 (estimated) Coordination polymers, ligand for metal binding, material science
5-[(1H-Benzimidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid Benzimidazole, dicarboxylate C16H12N2O4 (296.28) Molecular self-assembly, flexible coordination modes with transition metals
5-[(3-Nitrobenzyl)amino]benzene-1,3-dicarboxylic acid (KIW) Nitrobenzyl, amino linker, dicarboxylate C15H12N2O6 (316.27) Potential drug design (nitro group for bioactivity), solubility modulation
5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid Amino, hydroxyl, dicarboxylate C8H7NO5 (197.15) Intermediate for organic synthesis, enhanced acidity due to hydroxyl group
5-(4-Hydroxyphenyl)benzene-1,3-dicarboxylic acid Hydroxyphenyl, dicarboxylate C14H10O5 (258.23) MOF precursors, hydrogen bonding-driven crystallization

Functional Group Analysis

  • Nitroisoindoledione vs. Benzimidazole (): The target’s nitroisoindoledione provides strong electron-withdrawing effects, stabilizing negative charges on carboxylates for metal coordination. In contrast, benzimidazole offers N-donor sites, enabling diverse coordination geometries (e.g., octahedral or tetrahedral) .
  • Nitrobenzylamino vs. Hydroxyphenyl (): The nitrobenzyl group in KIW may reduce solubility in polar solvents compared to the hydroxyphenyl derivative, which leverages -OH for hydrogen bonding in crystal engineering .
  • Amino-Hydroxy vs. Nitroisoindole (): The amino-hydroxy variant’s lower molecular weight (197.15) and dual functional groups make it a versatile intermediate, whereas the target’s bulkier structure (~576 g/mol) favors rigidity in polymer backbones .

Biological Activity

The compound 5-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C19H14N2O6
  • Molecular Weight : 358.32 g/mol

Structural Features

The compound features:

  • A nitro group which is often associated with increased biological activity.
  • A dicarboxylic acid moiety that may contribute to its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group plays a crucial role in modulating enzymatic activities and receptor interactions. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The structural components may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance, studies have shown that derivatives of similar structures exhibit significant cytotoxic activities against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/ml)Viability (%)
HepG24267.7
MCF-710078.14
HaCaT25082.23
NIH 3T350096.11

These results indicate that the compound exhibits higher toxicity towards cancerous cells compared to normal cells, suggesting a potential therapeutic application in oncology.

Case Studies

  • Study on Nitrogen-containing Compounds : Research indicated that compounds similar to the target molecule showed promising results in inhibiting tumor growth in vivo. The mechanism involved apoptosis induction in cancer cells, highlighting the importance of the nitro group in enhancing cytotoxicity .
  • Marine-Derived Compounds : A study on bioactive compounds from marine sources reported significant cytotoxic activity against various cancer cell lines, emphasizing the potential of structurally diverse compounds like the one discussed here .

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FT-IR for reaction progression). Use statistical process control (SPC) charts to track critical quality attributes (CQAs) like particle size and crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.